molecular formula C14H10N4O2S B11488017 4-(1,3-benzodioxol-5-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

4-(1,3-benzodioxol-5-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11488017
M. Wt: 298.32 g/mol
InChI Key: HNBDFTWCYSPLCP-UHFFFAOYSA-N
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Description

4-(2H-1,3-BENZODIOXOL-5-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a pyridine ring, and a triazole-thiol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-BENZODIOXOL-5-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2H-1,3-BENZODIOXOL-5-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-thiol derivatives and benzodioxole-containing molecules. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

4-(2H-1,3-BENZODIOXOL-5-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10N4O2S

Molecular Weight

298.32 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H10N4O2S/c21-14-17-16-13(9-2-1-5-15-7-9)18(14)10-3-4-11-12(6-10)20-8-19-11/h1-7H,8H2,(H,17,21)

InChI Key

HNBDFTWCYSPLCP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)C4=CN=CC=C4

Origin of Product

United States

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